

# Benchmarking AVL-292's Kinase Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of AVL-292 (spebrutinib) against other prominent Bruton's tyrosine kinase (BTK) inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these targeted therapies.

### Introduction to AVL-292 and BTK Inhibition

AVL-292, also known as spebrutinib or CC-292, is a potent and selective, orally bioavailable covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival[2]. By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, AVL-292 irreversibly inhibits its kinase activity[1]. This targeted inhibition of BTK makes AVL-292 a promising therapeutic agent for B-cell malignancies and autoimmune diseases.

A key attribute of any kinase inhibitor is its selectivity – its ability to inhibit the intended target kinase without affecting other kinases in the human kinome. Off-target kinase inhibition can lead to undesirable side effects. This guide benchmarks the selectivity of AVL-292 against a panel of kinases and compares its profile to that of other well-established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib.



## **Comparative Kinase Selectivity**

The following table summarizes the inhibitory activity (IC50 values) of AVL-292 and its alternatives against BTK and a selection of off-target kinases. Lower IC50 values indicate higher potency.

| Kinase       | AVL-292<br>(Spebrutinib)<br>IC50 (nM) | Ibrutinib IC50<br>(nM) | Acalabrutinib<br>IC50 (nM) | Zanubrutinib<br>IC50 (nM) |
|--------------|---------------------------------------|------------------------|----------------------------|---------------------------|
| ВТК          | <0.5 - 5.9[3][4]                      | 0.5 - 3.6              | 3 - 5.3                    | <0.5 - 2.6                |
| ВМХ          | 0.7[4]                                | 1.0                    | >1000                      | 1.1                       |
| ITK          | 36[4]                                 | 10.7                   | >1000                      | 6.2                       |
| TEC          | 6.2[4]                                | 78                     | >1000                      | 2.1                       |
| TXK          | 8.9[4]                                | 2.0                    | >1000                      | 0.8                       |
| EGFR         | >1000                                 | 7.8                    | >1000                      | 83.4                      |
| ERBB2 (HER2) | >1000                                 | 9.4                    | >1000                      | 36.3                      |
| JAK3         | >1000                                 | 16                     | >1000                      | 3.4                       |
| SRC          | 1729[5]                               | 133                    | >1000                      | >1000                     |
| LYN          | 4400[5]                               | 35                     | >1000                      | 115                       |

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Kinome-wide screening provides a broader perspective on selectivity. In a KINOMEscan assay testing at a 1  $\mu$ M concentration, the percentage of kinases inhibited by more than 65% was reported as follows:

AVL-292 (Spebrutinib): 8.3%[6]

• Ibrutinib: 9.4%[6]



Acalabrutinib: 1.5%[6]

Zanubrutinib: 4.3%[6]

These data suggest that while all are potent BTK inhibitors, acalabrutinib demonstrates the highest selectivity, followed by zanubrutinib, AVL-292, and ibrutinib.

## Experimental Protocols In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.

#### Materials:

- Kinase of interest (e.g., recombinant human BTK)
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Test inhibitor (e.g., AVL-292) dissolved in DMSO
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates

### Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
- Kinase Reaction: a. To each well of a 384-well plate, add 2.5 μL of the diluted test inhibitor or DMSO (for control). b. Add 2.5 μL of a solution containing the kinase and substrate in kinase



buffer. c. Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution in kinase buffer. The final reaction volume is 10  $\mu$ L. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The amount of ADP produced is proportional to the kinase activity. c. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. d.
   Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

# Visualizations B-Cell Receptor (BCR) Signaling Pathway





Click to download full resolution via product page

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

## **Experimental Workflow for Kinase Selectivity Profiling**





Click to download full resolution via product page

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ajmc.com [ajmc.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Benchmarking AVL-292's Kinase Selectivity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605251#benchmarking-the-selectivity-of-avl-292-against-a-kinase-panel]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com